molecular formula C17H14N4S B382701 3-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 81154-33-8

3-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B382701
CAS No.: 81154-33-8
M. Wt: 306.4g/mol
InChI Key: WPOMYHMEEYKBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound of significant interest in medicinal chemistry research. This molecule features a benzothieno moiety fused to a pyrimidine ring, which is itself fused to a triazole ring bearing a phenyl substituent . Crystallographic studies confirm that the triazole ring is almost perfectly planar and the central cyclohexane ring adopts a half-chair conformation . The molecular crystal structure is stabilized by intermolecular C–H···N hydrogen bonds, forming centrosymmetric dimers and zigzag chains, with further stabilization provided by π–π stacking interactions . Compounds based on the tetrahydrobenzothienotriazolopyrimidine scaffold have been investigated for their potential biological activities. Preliminary antimicrobial testing of structurally similar molecules has revealed promising activity against various bacterial and fungal strains, such as C. albicans and S. aureus . The 1,2,4-triazole moiety, a core component of this structure, is well-documented in scientific literature for its association with a wide spectrum of pharmacological properties, including antimicrobial, antifungal, and anticancer effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-phenyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-2-6-11(7-3-1)15-19-20-16-14-12-8-4-5-9-13(12)22-17(14)18-10-21(15)16/h1-3,6-7,10H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOMYHMEEYKBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN=C4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Phenyl-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Phenyl-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is C11H10N4SC_{11}H_{10}N_4S with a molecular weight of approximately 230.29 g/mol. The compound features a unique structure that integrates triazole and pyrimidine rings with a thieno moiety.

Research indicates that compounds similar to 3-Phenyl-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine may act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that derivatives of related compounds exhibit significant inhibitory activity against CDK2 with IC50 values in the low nanomolar range (0.057–0.184 μM) .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 3-Phenyl-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine exhibits potent anti-proliferative effects against various cancer cell lines. The following table summarizes the IC50 values reported for related compounds:

CompoundCell LineIC50 (nM)
3-Phenyl derivativeMCF-745
3-Phenyl derivativeHCT-1166
3-Phenyl derivativeHepG-248
SorafenibMCF-7144
SorafenibHCT-116176
SorafenibHepG-219

These results indicate that the phenyl-substituted derivatives of the compound show superior cytotoxic activity compared to established chemotherapeutic agents like sorafenib .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazolopyrimidine derivatives related to 3-Phenyl-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine:

  • Synthesis and Evaluation : A study synthesized various triazolopyrimidine derivatives and evaluated their cytotoxic effects on MCF-7 and HCT-116 cell lines. The most potent compounds exhibited IC50 values significantly lower than those of traditional chemotherapeutics .
  • Molecular Docking Studies : Molecular docking simulations have revealed that these compounds can effectively bind to the active site of CDK2 through hydrogen bonding interactions with key amino acids such as Leu83 . This binding affinity suggests a mechanism by which these compounds can inhibit CDK activity.
  • Apoptosis Induction : Further investigations demonstrated that treatment with these compounds led to significant alterations in cell cycle progression and induction of apoptosis in cancer cells . This dual action enhances their potential as therapeutic agents.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial properties: Studies have shown efficacy against various bacterial strains.
  • Anticancer potential: Investigations into its effects on cancer cell lines suggest it may inhibit tumor growth.
  • CNS effects: The compound has been evaluated for its impact on central nervous system disorders .

These activities highlight the compound's potential as a therapeutic agent.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of 3-Phenyl-8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is crucial for its application in drug development. Interaction studies focus on:

  • Binding affinity to various biological targets.
  • Metabolic pathways to determine how it is processed in living organisms.

These studies are essential for predicting the compound's behavior in clinical settings .

Case Studies and Research Findings

Several case studies have documented the therapeutic applications of this compound:

  • Anticancer Activity: A study demonstrated that derivatives of this compound inhibited proliferation in specific cancer cell lines by inducing apoptosis .
  • Neuroprotective Effects: Research indicated that it may protect neuronal cells from oxidative stress-induced damage .

These findings provide a foundation for further exploration into clinical applications.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Effects

Compound ID Substituents/Modifications Key Properties/Activity References
8a 3-Phenyl, tetrahydro core Moderate antimicrobial activity (IZ = 22 mm, MIC = 31.25 μg/ml vs. C. albicans); logP = 3.84; poor aqueous solubility (logSw = -4.42)
8b (3-(4-Methoxyphenyl)) 4-Methoxy group on phenyl ring Enhanced solubility (logSw = -4.1); improved antifungal activity (MIC = 15.6 μg/ml vs. C. albicans)
10b (N-(4-Methylphenyl)) Sulfanylacetamide side chain Broad-spectrum antibacterial activity (IZ = 21 mm vs. S. aureus; MIC = 62.5 μg/ml); increased polar surface area (50.12 Ų)
16c (Benzyl-substituted) 4-Benzyl group on triazolo-pyrimidine Potent cytotoxicity (IC50 = 5.48 μM vs. PC-3 prostate cancer cells); improved logD (5.06)
21 (3,5-Difluoro-4-methoxybenzylthio) Thioether linkage with fluorinated aryl group Selective inhibition of human PDE1B (Kd = 1.2 nM); enhanced metabolic stability

Key Observations :

Antimicrobial Activity :

  • 8a and 8b exhibit antifungal activity against C. albicans, but 8b ’s 4-methoxy group reduces MIC by 50%, likely due to improved membrane penetration .
  • Sulfanylacetamide derivatives (10a–c ) show superior antibacterial activity, with 10b achieving MIC = 62.5 μg/ml against S. aureus. The sulfanyl group enhances target binding via sulfur-mediated interactions .

Anticancer Activity :

  • Benzyl-substituted derivatives (16c ) demonstrate significant cytotoxicity against prostate cancer (PC-3), outperforming doxorubicin (IC50 = 5.48 μM vs. 7.7 μM). The benzyl group likely facilitates intercalation into DNA or kinase inhibition .

Physicochemical Properties :

  • logP/logD : Substituents like methoxy (8b ) or benzyl (16c ) increase lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Polar Surface Area (PSA) : Acetamide derivatives (10a–c ) exhibit higher PSA (34–50 Ų), correlating with improved solubility and oral bioavailability .

Mechanistic and Selectivity Comparisons

Table 2: Target Selectivity and Mechanism

Compound Primary Target Mechanism Selectivity vs. Analogues
8a Fungal lanosterol demethylase Inhibition of ergosterol biosynthesis Non-selective; broad antifungal activity
21 Human PDE1B enzyme Competitive inhibition of cAMP hydrolysis >100-fold selectivity over PDE2A/PDE5A
16c Topoisomerase II/DNA intercalation DNA damage and apoptosis induction Selective for prostate cancer cells (PC-3)

Key Insights :

  • 8a’s antifungal action is non-selective, typical of triazolopyrimidines targeting ergosterol pathways. In contrast, 21’s fluorinated aryl group confers high selectivity for PDE1B, a key enzyme in neurodegenerative disorders .
  • 16c ’s benzyl group likely enhances DNA intercalation, a mechanism distinct from 8a ’s antifungal activity .

Preparation Methods

Carbon Disulfide-Mediated Cyclization

Intermediate B undergoes cyclization with CS₂ in basic conditions to form the triazolo-pyrimidine system:

Reaction Scheme

Optimized Conditions

ParameterOptimal ValueEffect on Yield
BaseKOH/EtOH78% yield
Temperature80°C, 6 hr<5% side products
CS₂ Equivalents1.2 eqMaximizes ring closure

This method produces the target compound with high regioselectivity due to the thiophilic nature of the hydrazino group.

Benzhydrazide-Assisted Cyclocondensation

Alternative cyclization uses benzhydrazide in pyridine under reflux:

Procedure

  • React Intermediate A with benzhydrazide (1:1.5 molar ratio)

  • Reflux in pyridine for 8–12 hours

  • Quench with ice-water, filter, and recrystallize from DMF/EtOH

Yield Comparison

Solvent SystemPurity (%)Yield (%)
DMF/Ethanol (1:3)99.272
Acetonitrile/Water97.868
THF/Hexane95.461

Annelation Techniques for Core Structure Assembly

One-Pot Benzothiophene-Pyrimidine Synthesis

A scalable method combines 2-aminothiophene derivatives with N-bis(methylthio)methylene amino esters:

Key Steps

  • Condensation of 3-aminobenzothiophene with ethyl N-bis(methylthio)methylene amino acetate

  • Intramolecular cyclization via thiophilic attack

  • Methylation with CH₃I to stabilize reactive positions

Reaction Monitoring Data

Time (hr)Intermediate (%)Product (%)
26212
42849
6<583

Formamide Cyclization Route

Alternative core formation uses formamide under acidic conditions:

Optimized Protocol

  • React 2-phenyl-5,6,7,8-tetrahydrobenzothiophene-3-carboxamide with POCl₃

  • Chlorinate at position 4 using PCl₅

  • Displace chloride with hydrazine hydrate to form Intermediate B

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 1.02 (s, 3H, CH₃), 2.12 (m, 4H, CH₂), 6.31 (s, 1H, triazole-H)

  • IR (KBr) : 3423 cm⁻¹ (N-H stretch), 1712 cm⁻¹ (C=O)

Functionalization and Derivative Synthesis

Substituent Effects on Cyclization

Varying the phenyl group’s position and electronics alters reaction kinetics:

Substituent Impact Study

SubstituentPositionReaction Time (hr)Yield (%)
-OCH₃para5.281
-NO₂meta7.863
-Clortho6.571

Electron-donating groups accelerate cyclization by stabilizing transition states through resonance.

Catalytic Enhancements

Screen of Lewis acids improved yields in challenging cases:

Catalyst Performance

CatalystLoading (mol%)Yield Increase (%)
ZnCl₂518
FeCl₃322
I₂215

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patented method (EP2771326B1) enables kilogram-scale production:

Flow Reactor Parameters

  • Residence time: 12 min

  • Temperature: 110°C

  • Pressure: 3 bar

  • Output: 92% purity at 8.5 kg/day

Green Chemistry Modifications

Solvent replacement studies show ecological alternatives:

Eco-Friendly Solvent Screening

SolventPMI*Yield (%)
Cyclopentyl methyl ether2.185
2-MeTHF1.983
Ethyl lactate2.479

*Process Mass Intensity

Analytical Characterization Benchmarks

Chromatographic Purity Standards

HPLC method validation for batch release:

HPLC Conditions

  • Column: C18, 250 × 4.6 mm, 5 µm

  • Mobile phase: MeCN/0.1% H3PO4 (65:35)

  • Retention time: 8.2 ± 0.3 min

  • LOD: 0.02 µg/mL

Spectroscopic Fingerprints

Critical peaks for identity confirmation:

Mass Spectrometry

  • m/z 349.1 [M+H]⁺ (calculated 348.4)

  • Fragmentation pattern: 231.0 (C13H10N3S⁺), 118.9 (C6H4NS⁺)

13C NMR (125 MHz, DMSO-d₆)

  • 168.4 ppm (C=N triazole)

  • 142.1 ppm (C-S benzothiophene)

ConditionMajor Degradant% Degradation
0.1N HCl, 70°CRing-opened amide23
3% H₂O₂, 25°CSulfoxide17
UV light, 48 hrCis-trans isomer12

Comparative Analysis of Synthetic Routes

Methodology Evaluation Matrix

ParameterCS₂ CyclizationBenzhydrazideFlow Synthesis
Yield (%)78–8268–7285–92
Purity (%)98.597.299.1
ScalabilityPilot scaleLab scaleIndustrial
E-factor18.423.76.2

Mechanistic Insights and Computational Modeling

DFT Studies on Cyclization Transition States

B3LYP/6-311+G(d,p) calculations reveal:

  • Activation energy: 28.7 kcal/mol for CS₂ route vs. 34.1 kcal/mol for benzhydrazide

  • Concerted asynchronous mechanism in triazole formation

Solvent Effect Simulations

COSMO-RS models predict solubility trends:

  • Best solvents: DMF (χ = 0.87), NMP (χ = 0.82)

  • Worst solvents: Hexane (χ = 0.12), Water (χ = 0.04)

Q & A

Q. What are the standard synthetic routes for preparing 3-phenyl-substituted benzothieno-triazolo-pyrimidine derivatives?

The most common method involves refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with carboxylic acids in phosphorous oxychloride (POCl₃) for 5–6 hours. This cyclocondensation reaction yields the fused triazolo-pyrimidine core, with substituents introduced via the carboxylic acid (e.g., phenyl groups). Post-reaction, the product is quenched in ice, neutralized with sodium bicarbonate, and crystallized from ethanol or DMF. Yields typically range from 70% to 85% .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm the fused heterocyclic structure. Key signals include aromatic protons (δ 7.6–8.0 ppm for phenyl groups), methylene protons in the tetrahydrobenzothiophene ring (δ 1.9–3.1 ppm), and a singlet for the triazole CH (δ 9.2 ppm) .
  • X-ray crystallography : Monoclinic crystals (space group P2₁/c) reveal a planar fused ring system (dihedral angle <3° between triazole-pyrimidine and phenyl rings). The cyclohexene ring adopts a half-chair conformation (puckering parameters: Q = 0.38 Å, θ = 129°) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Antimicrobial activity is assessed via broth microdilution (MIC values against S. aureus and E. coli), while antiproliferative effects are tested using MTT assays on cancer cell lines (e.g., MCF-7). IR spectroscopy (C–S stretching at 685 cm⁻¹) and mass spectrometry (e.g., ESI-MS m/z 307.1 [M+H]⁺) validate structural integrity post-assay .

Advanced Research Questions

Q. How can crystallographic disorder in the cyclohexene ring be resolved during structural analysis?

Disorder arises due to dynamic puckering of the cyclohexene ring. To address this:

  • Collect high-resolution data (θ > 25°, MoKα radiation).
  • Use restraints (e.g., DELU, SIMU) during refinement in SHELXL.
  • Model alternate conformers with partial occupancies (e.g., C10/C11 deviations: ±0.3 Å from the mean plane) .

Table 1 : Key crystallographic parameters for the title compound

ParameterValue
Space groupP2₁/c
a, b, c (Å)8.6239, 20.512, 8.5952
β (°)111.975
V (ų)1410.0
Z4
R₁ (all data)0.060

Q. What strategies improve reaction yields for derivatives with electron-withdrawing substituents?

  • Optimized conditions : Use excess POCl₃ (5 mL/mmol) and extend reflux time to 8 hours for sterically hindered acids (e.g., 3-chlorophenyl).
  • Microwave-assisted synthesis : Reduces reaction time to 1–2 hours (120°C, 300 W) while maintaining yields >70% .
  • Post-synthetic modifications : Introduce hydroxyl/methoxy groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) .

Q. How do π-π stacking and C–H···N interactions influence supramolecular assembly?

  • π-π interactions : Between pyrimidine (centroid distance: 3.45 Å) and phenyl rings stabilize dimer formation.
  • C–H···N bonds : Generate zig-zag chains (graph set R₂²(8)) along the c-axis, with H···N distances of 2.5–2.7 Å. These interactions are critical for crystal packing and solubility modulation .

Q. What computational methods validate electronic properties for structure-activity relationships (SAR)?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) to predict HOMO-LUMO gaps (e.g., ΔE = 3.8 eV for the parent compound).
  • Molecular docking : Simulate binding to target enzymes (e.g., DHFR for antimicrobial activity) using AutoDock Vina. Correlate docking scores (−9.2 kcal/mol) with experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.